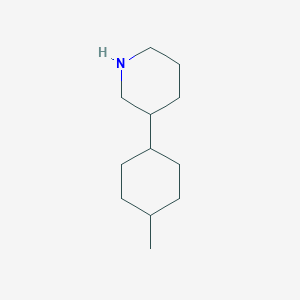
3-(4-Methylcyclohexyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylcyclohexyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-methylcyclohexyl group Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives in the presence of catalysts such as palladium or rhodium. This process can be carried out under mild conditions, often at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions. These methods allow for efficient and scalable synthesis, reducing the need for extensive purification steps. The use of microwave irradiation and other advanced techniques can further enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
3-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different saturated or unsaturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is often used.
Substitution: Reagents such as alkyl halides and amines are commonly employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups into the piperidine ring .
科学研究应用
3-(4-Methylcyclohexyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of various agrochemicals and other industrial products
作用机制
The mechanism of action of 3-(4-Methylcyclohexyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .
相似化合物的比较
Similar Compounds
Piperidine: A simpler analog with a similar structure but without the 4-methylcyclohexyl group.
Phencyclidine: A compound with a similar piperidine ring but different substituents, known for its anesthetic properties.
Piperine: An alkaloid found in black pepper, with a piperidine ring and different functional groups
Uniqueness
3-(4-Methylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new drugs and studying specific biochemical pathways .
属性
分子式 |
C12H23N |
|---|---|
分子量 |
181.32 g/mol |
IUPAC 名称 |
3-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h10-13H,2-9H2,1H3 |
InChI 键 |
UAVXQZSQGXVWOY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
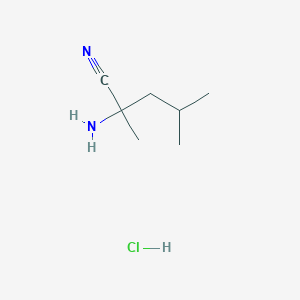
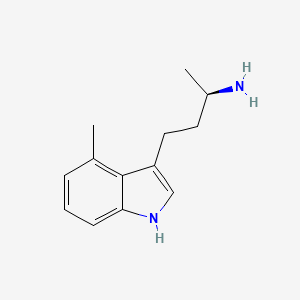
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)
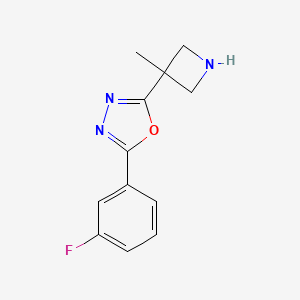

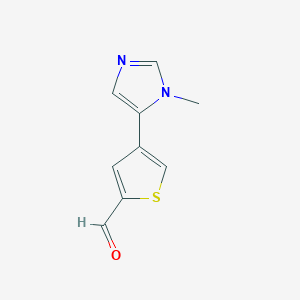
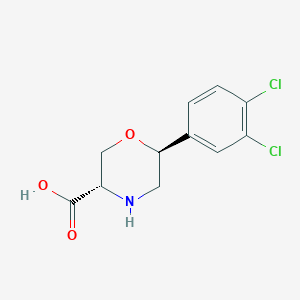
![3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13225622.png)
![1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13225628.png)
![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
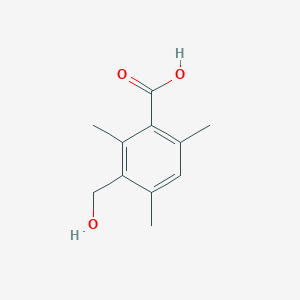
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
